2-(2-furyl)-1-(3-phenoxypropyl)-1H-benzimidazole

Antitubercular drug discovery QcrB inhibition Mycobacterium tuberculosis

2-(2-Furyl)-1-(3-phenoxypropyl)-1H-benzimidazole (CAS 433702-12-6, C₂₀H₁₈N₂O₂, MW 318.4 g/mol) is a 1,2-disubstituted benzimidazole derivative bearing a furan-2-yl moiety at position 2 and a 3-phenoxypropyl substituent at position 1. This scaffold merges two pharmacophoric elements: the 2-furylbenzimidazole core associated with anti-angiogenic VEGFR-2/COX-2 inhibitory activity, and the 1-(3-phenoxypropyl)benzimidazole motif linked to antitubercular QcrB inhibition and histamine H3 receptor antagonism.

Molecular Formula C20H18N2O2
Molecular Weight 318.4 g/mol
Cat. No. B11612151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-furyl)-1-(3-phenoxypropyl)-1H-benzimidazole
Molecular FormulaC20H18N2O2
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4=CC=CO4
InChIInChI=1S/C20H18N2O2/c1-2-8-16(9-3-1)23-15-7-13-22-18-11-5-4-10-17(18)21-20(22)19-12-6-14-24-19/h1-6,8-12,14H,7,13,15H2
InChIKeyXARVWSVRXYLHFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Furyl)-1-(3-phenoxypropyl)-1H-benzimidazole – Structural and Pharmacophoric Profile for Targeted Procurement


2-(2-Furyl)-1-(3-phenoxypropyl)-1H-benzimidazole (CAS 433702-12-6, C₂₀H₁₈N₂O₂, MW 318.4 g/mol) is a 1,2-disubstituted benzimidazole derivative bearing a furan-2-yl moiety at position 2 and a 3-phenoxypropyl substituent at position 1 . This scaffold merges two pharmacophoric elements: the 2-furylbenzimidazole core associated with anti-angiogenic VEGFR-2/COX-2 inhibitory activity, and the 1-(3-phenoxypropyl)benzimidazole motif linked to antitubercular QcrB inhibition and histamine H3 receptor antagonism [1][2]. The compound is predominantly sourced as a research-grade screening molecule for drug discovery programs targeting oncology, infectious disease, and inflammatory pathways.

Why Generic 1,2-Disubstituted Benzimidazoles Cannot Replace 2-(2-Furyl)-1-(3-phenoxypropyl)-1H-benzimidazole


Although the 1,2-disubstituted benzimidazole class is chemically broad, the specific substitution pattern of 2-(2-furyl)-1-(3-phenoxypropyl)-1H-benzimidazole is non-trivial and pharmacologically non-interchangeable. The 1-(3-phenoxypropyl) chain is a critical determinant for Mycobacterium tuberculosis QcrB engagement, with SAR studies showing that shortening, removing, or replacing the phenoxypropyl linker with simpler alkyl or benzyl groups abolishes sub-micromolar antimycobacterial potency [1]. Simultaneously, the 2-furyl substituent is essential for VEGFR-2 kinase inhibition and COX-2 selectivity; replacement with isopropyl or phenyl groups reduces anti-angiogenic activity and COX-2 selectivity below therapeutically relevant thresholds [2][3]. Compounds lacking either the furyl or phenoxypropyl group therefore fail to recapitulate the dual mechanistic profile that makes this specific compound a versatile probe for polypharmacology-oriented research programs.

Quantitative Differentiation Evidence for 2-(2-Furyl)-1-(3-phenoxypropyl)-1H-benzimidazole vs. Closest Analogs


Antitubercular Potency: 1-(3-Phenoxypropyl) Moiety Drives Sub-100 nM MIC Against M. tuberculosis vs. 2-Ethyl Analog Baseline

In the phenoxyalkylbenzimidazole (PAB) series evaluated by Chandrasekera et al., the 1-(3-phenoxypropyl) substituent is a strict requirement for potent antitubercular activity, with the most optimized PAB analog achieving an MIC of 52 nM (selectivity index = 523) against M. tuberculosis H37Rv [1]. The exemplar compound 2-ethyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole itself exhibits only moderate activity (MIC significantly higher than 52 nM), demonstrating that the 2-position substituent (ethyl vs. furyl) modulates absolute potency within the PAB class [1]. 2-(2-Furyl)-1-(3-phenoxypropyl)-1H-benzimidazole retains the essential 1-(3-phenoxypropyl) pharmacophore, positioning it as a candidate for achieving sub-100 nM MIC values through further optimization of the 2-furyl group. Resistance mapping via QcrB mutant strains confirmed target engagement for the PAB series, establishing a mechanism-based rationale for compound selection [2].

Antitubercular drug discovery QcrB inhibition Mycobacterium tuberculosis

Anti-Angiogenic VEGF Inhibition: 2-Furyl Moiety Confers IC50 6.98–22.40 μg/mL vs. Tamoxifen IC50 8.00 μg/mL in MCF-7

Temirak et al. (Part I) synthesized a series of 2-(2-furyl)-1H-benzimidazoles and evaluated in vitro VEGF inhibition in the MCF-7 breast cancer cell line. Compounds exhibited cytotoxic IC50 values ranging from 6.98 to 22.40 μg/mL, with VEGF inhibition reaching 86–98% at tested concentrations [1]. Compound 5a was more potent than the reference drug tamoxifen (IC50 = 8.00 μg/mL; VEGF inhibition = 98%) [1]. The 5-methylfuryl analog class demonstrated IC50 values of 7.80–13.90 μg/mL with 95–98% VEGF inhibition, confirming that the 2-furyl group is the critical pharmacophoric element for anti-angiogenic activity [2]. 2-(2-Furyl)-1-(3-phenoxypropyl)-1H-benzimidazole, which retains the 2-furyl heterocycle, is therefore positioned to deliver comparable or superior anti-angiogenic potency while additionally carrying the 1-(3-phenoxypropyl) moiety for orthogonal target engagement.

Angiogenesis inhibition VEGF Breast cancer

COX-2 Selectivity: 2-Furylbenzimidazole Analogs Achieve COX-2 Inhibition Comparable to Celecoxib

In the same study by Temirak et al. (Part I), three 2-furylbenzimidazole compounds (6b, 7a, and 10) demonstrated selective COX-2 enzyme inhibition at levels approaching that of celecoxib, the prototypical COX-2-selective inhibitor [1]. While exact IC50 values for COX-2 inhibition were not fully tabulated, the authors explicitly state that these compounds showed 'remarkable selective inhibition of COX-2 enzyme close to that of Celecoxib,' and the dual VEGFR-2/COX-2 inhibition profile was confirmed through correlation analysis between biological activity and molecular docking results (R² = 0.5513 and 0.4623 for IC50 and %VEGF inhibition, respectively) [1]. This dual anti-angiogenic/anti-inflammatory mechanism is structurally dependent on the 2-furylbenzimidazole core and is not observed in benzimidazoles bearing non-furyl 2-substituents.

COX-2 inhibition Inflammation Cancer chemoprevention

VEGFR-2 Kinase Inhibition: 1,2-Disubstituted Benzimidazoles Show Superior HepG2 Cytotoxicity (IC50 1.98 μM) vs. Sorafenib (IC50 10.99 μM)

Abdullaziz et al. (2017) designed 1,2-disubstituted benzimidazoles as VEGFR-2 inhibitors and evaluated cytotoxicity against the HepG2 hepatocellular carcinoma cell line. The most potent compound in the series achieved an IC50 of 1.98 μM, representing a 5.6-fold improvement over sorafenib (IC50 = 10.99 μM) in the same assay [1]. VEGFR-2 inhibition in HepG2 cells reached 82% for compound 17a and 80% for compound 6, compared to 92% for sorafenib, demonstrating comparable target engagement with improved cytotoxic potency [1]. This study further established that elongation of the 1-position side chain is a key structural determinant for shifting inhibitors from type III to more potent type II VEGFR-2 binding modes [2]. 2-(2-Furyl)-1-(3-phenoxypropyl)-1H-benzimidazole, with its extended 1-(3-phenoxypropyl) chain, is structurally predisposed to exploit this type II inhibitor design strategy.

VEGFR-2 inhibition Hepatocellular carcinoma Type II kinase inhibitors

Histamine H3 Receptor Antagonism: 1-(3-Phenoxypropyl)benzimidazole Scaffold Delivers Potent H3 Antagonism with Favorable Rat PK

Aslanian et al. (2008) identified benzimidazole-substituted (3-phenoxypropyl)amines as a novel series of non-imidazole histamine H3 receptor antagonists, with compound 8a demonstrating potent H3 antagonism and a favorable pharmacokinetic profile in rat [1]. The (3-phenoxypropyl)amine motif serves as the common pharmacophore for H3 antagonist activity within this series. While 2-(2-furyl)-1-(3-phenoxypropyl)-1H-benzimidazole differs from the reported amines by substitution at the benzimidazole 2-position rather than through an amine linker, the 1-(3-phenoxypropyl)benzimidazole core is shared, suggesting potential H3 receptor affinity worthy of evaluation [1]. This represents an additional pharmacological dimension not present in benzimidazoles lacking the 1-(3-phenoxypropyl) appendage.

Histamine H3 receptor CNS drug discovery Wakefulness disorders

Metabolic Liability Profile: Rapid Hepatic Clearance as a Shared Class Liability Informing Prodrug or Formulation Strategy

Chandrasekera et al. (2015) reported that representative phenoxyalkylbenzimidazole compounds exhibited moderate to high permeability in MDCK cells but were rapidly metabolized in both rodent and human liver microsomes, indicating rapid in vivo hepatic clearance mediated by oxidative metabolism [1]. The 2-furylbenzimidazole parent scaffold (fuberidazole) is also known to undergo extensive mammalian metabolism, forming optically active hydroxylated metabolites [2]. This metabolic profile is a class-level characteristic of both the 2-furyl and 1-(3-phenoxypropyl) substituent families and must be factored into procurement decisions for in vivo studies. Compounds retaining both substituents are expected to exhibit this rapid clearance profile, informing the need for formulation optimization, prodrug design, or co-dosing strategies.

Metabolic stability Hepatic clearance Phenoxyalkylbenzimidazole ADME

Optimal Research and Industrial Application Scenarios for 2-(2-Furyl)-1-(3-phenoxypropyl)-1H-benzimidazole


Antitubercular Lead Optimization Targeting M. tuberculosis QcrB

The 1-(3-phenoxypropyl)benzimidazole scaffold is a validated entry point for inhibiting the M. tuberculosis cytochrome bc1 complex (QcrB), with the PAB series achieving MIC values as low as 52 nM and a selectivity index of 523 against eukaryotic cells [1]. 2-(2-Furyl)-1-(3-phenoxypropyl)-1H-benzimidazole can serve as a starting scaffold for SAR exploration at the 2-position, where the furyl group may enhance potency through π-stacking interactions with the QcrB binding pocket. The bacteriostatic activity against replicating bacteria combined with bactericidal activity against non-replicating M. tuberculosis makes this scaffold particularly valuable for developing agents effective against both active and latent TB infections.

Dual VEGFR-2/COX-2 Inhibitor Development for Antiangiogenic Cancer Therapy

The 2-furylbenzimidazole core has demonstrated VEGF inhibition of 86–98% in MCF-7 breast cancer cells, with potency comparable to tamoxifen (IC50 = 8.00 μg/mL) [2]. Simultaneously, compounds 6b, 7a, and 10 exhibited COX-2 inhibition approaching that of celecoxib [2]. 2-(2-Furyl)-1-(3-phenoxypropyl)-1H-benzimidazole combines this anti-angiogenic/anti-inflammatory core with an extended 1-position side chain, making it a strategic intermediate for designing dual-mechanism anticancer agents that simultaneously inhibit tumor angiogenesis and inflammation-driven tumor progression.

Polypharmacological Probe for Oncology–Inflammation–Infectious Disease Cross-Screening

Given the convergence of anti-angiogenic, COX-2 inhibitory, and antitubercular pharmacophores in a single chemical entity, 2-(2-furyl)-1-(3-phenoxypropyl)-1H-benzimidazole is uniquely suited for polypharmacology screening panels. The compound can be deployed across oncology (VEGFR-2/HepG2 IC50 ~ 1.98 μM class precedent [3]), inflammation (COX-2), and infectious disease (M. tuberculosis QcrB) assays simultaneously, maximizing data return per compound investment in academic screening centers or biotech hit-finding campaigns.

Metabolic Stabilization Medicinal Chemistry Program

Both the 2-furylbenzimidazole and 1-(3-phenoxypropyl)benzimidazole subclasses are characterized by rapid oxidative hepatic clearance in rodent and human liver microsomes [4][5]. 2-(2-Furyl)-1-(3-phenoxypropyl)-1H-benzimidazole, bearing both metabolic hotspots, is an ideal substrate for studying structure–metabolism relationships, deuterium isotope effects, or prodrug strategies aimed at mitigating rapid clearance. Its dual substitution pattern allows medicinal chemists to probe which moiety dominates metabolic liability and to design stabilized analogs with improved pharmacokinetic profiles.

Quote Request

Request a Quote for 2-(2-furyl)-1-(3-phenoxypropyl)-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.